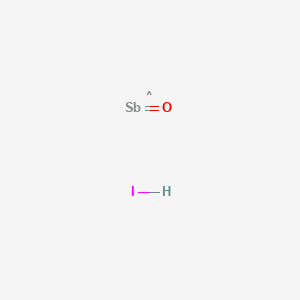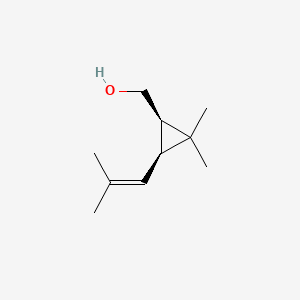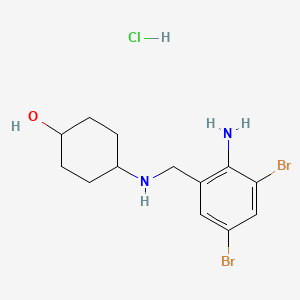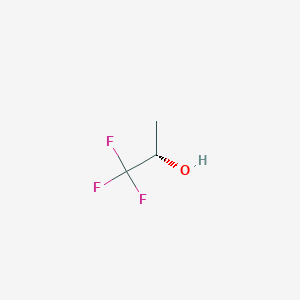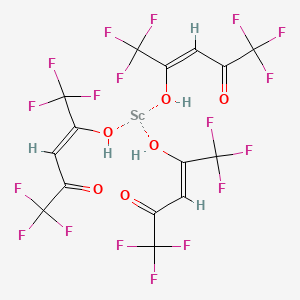
Morphinan-17-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morphinan-17-carboxaldehyde is a chemical compound belonging to the morphinan class, which is structurally related to morphine and other opioids The morphinan skeleton consists of a fused polycyclic structure that includes a piperidine ring and an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of morphinan-17-carboxaldehyde typically involves the modification of the morphinan skeleton. One common method includes the anodic aryl-aryl coupling, which is an electrochemical approach to form the morphinan framework . This method involves the oxidation of intermediates such as laudanosine on a platinum electrode under potentiostatic conditions, leading to the formation of the desired morphinan structure.
Industrial Production Methods: Industrial production of morphinan derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods for this compound are not widely documented, but they likely follow similar principles to those used in laboratory synthesis, with additional steps for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions: Morphinan-17-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Morphinan-17-carboxaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex morphinan derivatives.
Biology: Studied for its interactions with opioid receptors and its potential effects on biological systems.
Medicine: Investigated for its potential as an analgesic or as a precursor to other therapeutic agents.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of morphinan-17-carboxaldehyde involves its interaction with opioid receptors, particularly the μ-opioid receptor . This interaction leads to the activation of G protein-coupled signaling pathways, resulting in analgesic effects. The compound may also interact with other molecular targets, contributing to its overall pharmacological profile.
Comparaison Avec Des Composés Similaires
Morphine: A natural alkaloid with potent analgesic properties.
Codeine: A less potent opioid used for mild to moderate pain relief.
Thebaine: A precursor to several semi-synthetic opioids but not used therapeutically due to its toxicity.
Uniqueness: Morphinan-17-carboxaldehyde is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other morphinan derivatives. Its potential for further chemical modification makes it a valuable compound for research and development in medicinal chemistry.
Propriétés
Numéro CAS |
56774-77-7 |
|---|---|
Formule moléculaire |
C₁₇H₂₁NO |
Poids moléculaire |
255.35 |
Synonymes |
N-Formyl Morphinan; N-Demethyl N-Formyl Demethoxyl Levomethorphan |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


